molecular formula C18H17ClN2O3 B266987 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Número de catálogo B266987
Peso molecular: 344.8 g/mol
Clave InChI: KQNJYICLYAYQEM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. This compound has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development.

Mecanismo De Acción

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a potent inhibitor of several key signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of BTK, a key signaling molecule involved in the development and progression of B-cell malignancies. Additionally, 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of PI3K, AKT, and mTOR, which are also important signaling molecules involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. This compound has been shown to inhibit the growth and survival of cancer cells, leading to tumor regression in animal models of cancer. Additionally, 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its potent anti-tumor activity in preclinical models of cancer. Additionally, this compound has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development. However, one of the limitations of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for BTK, which may limit its effectiveness in cancers that do not depend on this signaling pathway.

Direcciones Futuras

There are several future directions for the development of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One potential direction is to evaluate the efficacy of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to evaluate the safety and efficacy of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in clinical trials, particularly in patients with B-cell malignancies. Finally, additional studies are needed to identify biomarkers that may predict response to 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, which could help to guide patient selection and treatment decisions.

Métodos De Síntesis

The synthesis of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with 4-morpholinecarboxylic acid to form 3-chloro-N-(4-morpholinyl)benzamide. This intermediate is then reacted with 3-(4-morpholinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst to form the final product, 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.

Aplicaciones Científicas De Investigación

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells by targeting several key signaling pathways, including the PI3K/AKT/mTOR and BTK pathways.

Propiedades

Nombre del producto

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Fórmula molecular

C18H17ClN2O3

Peso molecular

344.8 g/mol

Nombre IUPAC

3-chloro-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H17ClN2O3/c19-15-5-1-3-13(11-15)17(22)20-16-6-2-4-14(12-16)18(23)21-7-9-24-10-8-21/h1-6,11-12H,7-10H2,(H,20,22)

Clave InChI

KQNJYICLYAYQEM-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl

SMILES canónico

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.